molecular formula C7H11N3 B13621454 [1-(1H-imidazol-2-yl)cyclopropyl]methanamine

[1-(1H-imidazol-2-yl)cyclopropyl]methanamine

Cat. No.: B13621454
M. Wt: 137.18 g/mol
InChI Key: IOSJHAHYXSIOPJ-UHFFFAOYSA-N
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Description

[1-(1H-imidazol-2-yl)cyclopropyl]methanamine: is a heterocyclic compound that features an imidazole ring fused to a cyclopropyl group with a methanamine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(1H-imidazol-2-yl)cyclopropyl]methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with imidazole derivatives. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

[1-(1H-imidazol-2-yl)cyclopropyl]methanamine: undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional functional groups, while substitution reactions can produce a variety of substituted imidazole compounds .

Scientific Research Applications

[1-(1H-imidazol-2-yl)cyclopropyl]methanamine: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [1-(1H-imidazol-2-yl)cyclopropyl]methanamine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The compound may also interact with biological receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

[1-(1H-imidazol-2-yl)cyclopropyl]methanamine: can be compared with other imidazole derivatives such as:

  • Cyclopropyl (1-methyl-1H-imidazol-2-yl)methanamine
  • (1-Cyclopropyl-1H-imidazol-2-yl)methanol hydrochloride
  • 1- [1- (1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine

These compounds share similar structural features but differ in their substituents and functional groups, which can influence their chemical reactivity and biological activity.

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

[1-(1H-imidazol-2-yl)cyclopropyl]methanamine

InChI

InChI=1S/C7H11N3/c8-5-7(1-2-7)6-9-3-4-10-6/h3-4H,1-2,5,8H2,(H,9,10)

InChI Key

IOSJHAHYXSIOPJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CN)C2=NC=CN2

Origin of Product

United States

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